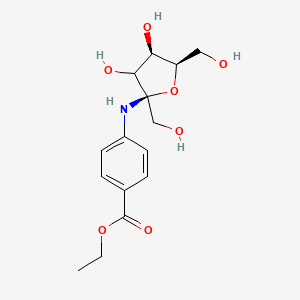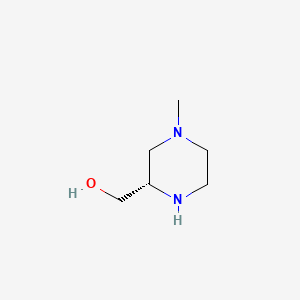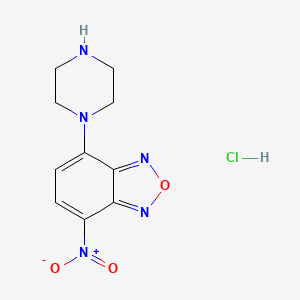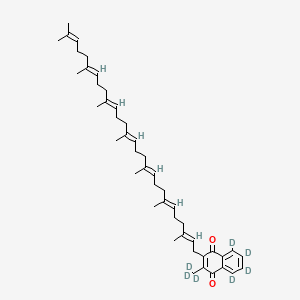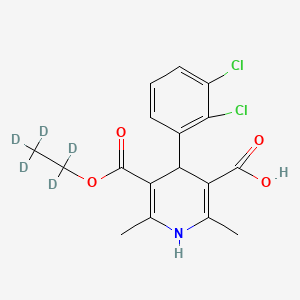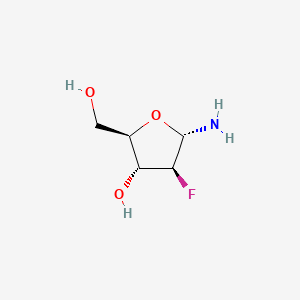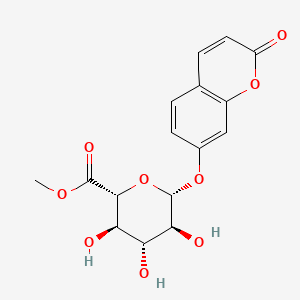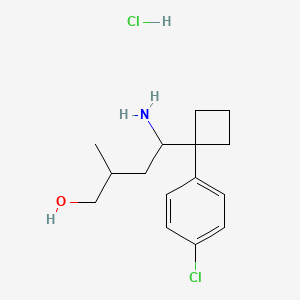![molecular formula C28H17Cl2N5O8 B586173 N,N'-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide(Clonazepam Impurity) CAS No. 1391053-25-0](/img/new.no-structure.jpg)
N,N'-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide(Clonazepam Impurity)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide, commonly known as a Clonazepam Impurity, is a chemical compound used primarily in the pharmaceutical industry. It is a byproduct or impurity found in the synthesis of Clonazepam, a medication used to treat seizures and panic disorders. This compound is of interest due to its structural properties and potential effects on the efficacy and safety of Clonazepam.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-nitroaniline under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to isolate the compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize the formation of unwanted byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can also be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorobenzoyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide has several scientific research applications:
Chemistry: Used as a reference standard in the analysis of Clonazepam and its impurities.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its effects on the pharmacokinetics and pharmacodynamics of Clonazepam.
Industry: Used in quality control processes to ensure the purity and safety of pharmaceutical products.
Wirkmechanismus
The mechanism of action of N,N’-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide is not well-documented, but it is believed to interact with molecular targets similar to those of Clonazepam. It may bind to the gamma-aminobutyric acid (GABA) receptors in the brain, modulating the inhibitory effects of GABA and influencing neuronal activity. Further research is needed to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]urea: Another impurity found in the synthesis of Clonazepam with similar structural properties.
N,N’-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]thiourea: A thiourea derivative with similar chemical properties.
Uniqueness
N,N’-Bis[2-(2-chlorobenzoyl)-4-nitrophenyl]imidodicarbonic Diamide is unique due to its imidodicarbonic diamide structure, which distinguishes it from other impurities. This unique structure may influence its chemical reactivity and interactions with biological molecules, making it an important compound for research and quality control in the pharmaceutical industry.
Eigenschaften
CAS-Nummer |
1391053-25-0 |
|---|---|
Molekularformel |
C28H17Cl2N5O8 |
Molekulargewicht |
622.371 |
IUPAC-Name |
1-[2-(2-chlorobenzoyl)-4-nitrophenyl]-3-[[2-(2-chlorobenzoyl)-4-nitrophenyl]carbamoyl]urea |
InChI |
InChI=1S/C28H17Cl2N5O8/c29-21-7-3-1-5-17(21)25(36)19-13-15(34(40)41)9-11-23(19)31-27(38)33-28(39)32-24-12-10-16(35(42)43)14-20(24)26(37)18-6-2-4-8-22(18)30/h1-14H,(H3,31,32,33,38,39) |
InChI-Schlüssel |
DWLCBMFUVQKASU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)NC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4Cl)Cl |
Synonyme |
N-[2-(2-Chlorobenzoyl)-4-nitrophenyl]-2-[[[[2-(2-chlorobenzoyl)-4-nitrophenyl]carbamoyl]methyl]amino]actemide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone](/img/structure/B586092.png)
